molecular formula C14H18N4O B2888669 4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one CAS No. 803736-69-8

4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one

Cat. No. B2888669
M. Wt: 258.325
InChI Key: GWJWNGVKLSGXPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as acylation and debenzylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties such as density, boiling point, vapor pressure, and others could be predicted or measured .

Scientific Research Applications

Synthesis and Biological Activities

Antifungal Agents : The synthesis of novel series of 1,2,4-triazines, possessing triazole and piperidine rings, has shown promising in vitro antifungal activity. Notably, compounds in this series have shown to be equipotent to miconazole against Candida albicans, Aspergillus niger, and Cryptococcus neoformans, highlighting their potential as antifungal agents (Sangshetti & Shinde, 2010).

Antimicrobial Activities : Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good to moderate activities against test microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2007).

Anticancer Screening : Benzothiazole-piperazine-1,2,3-triazole hybrids have been synthesized and screened for their antiproliferative inhibition potency against various human cancer cell lines. The study found that the majority of the synthesized compounds demonstrated moderate to potent activity, suggesting their potential use in anticancer therapies (Aouad et al., 2018).

Ligand Design for Dopamine Receptors : Research has identified 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles as high-affinity ligands for the human dopamine D4 receptor, offering insights into the development of selective and orally bioavailable hD4 ligands. This work emphasizes the potential for designing new therapeutic agents targeting dopamine receptors (Collins et al., 1998).

Synthesis of Piperidinyl-Triazoles : A convenient synthesis method for 3- and 4-(1H-azol-1-yl)piperidines has been developed, highlighting the versatility of azoles (including triazoles) with bromopyridines and subsequent reduction, showing the method's potential in generating novel compounds with significant biological activities (Shevchuk et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety resources for specific information .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and activities. It could potentially be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-(1-benzylpiperidin-4-yl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14-16-15-11-18(14)13-6-8-17(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJWNGVKLSGXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NNC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one

Synthesis routes and methods

Procedure details

2-Formyl-N-[1-(phenylmethyl)-4-piperidinyl]-hydrazinecarboxamide (Example 64(a)) (2.5 g) was divided between S x 10 mL vials. Potassium hydroxide (5 mL, 1 M solution in methanol) was added to each vial and the reactions were heated at 90° C. for 35 minutes within a microwave. The combined products were acidified to pH6 with aqueous 2M hydrochloric acid and were then evaporated to dryness. Purification (SiO2, methanol:dichloromethane:acetic acid 15:85:1 as eluant) gave the sub-title compound as an oil (2.2 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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